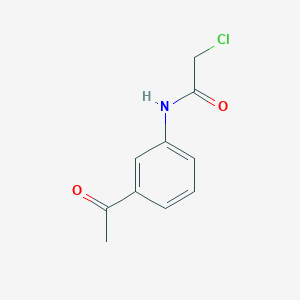

N-(3-Acetylphenyl)-2-chloroacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c1-7(13)8-3-2-4-9(5-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFQTKCUEGIERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345796 | |

| Record name | N-(3-Acetylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42865-69-0 | |

| Record name | N-(3-Acetylphenyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Reactivity of N-(3-Acetylphenyl)-2-chloroacetamide

For correspondence: Senior Application Scientist, Gemini Division, Google Research

Abstract

N-(3-Acetylphenyl)-2-chloroacetamide (CAS No. 42865-69-0) is a bifunctional organic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] It serves as a versatile intermediate for the synthesis of a wide array of more complex molecules and heterocyclic systems, many of which exhibit notable biological activities.[2][3] This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, synthesis, spectroscopic profile, and key reactivity patterns. The document is intended for researchers, scientists, and professionals in drug development who utilize chloroacetamide-based synthons in their work.

Introduction and Molecular Identity

This compound is an aromatic amide derivative. Its structure features a central benzene ring substituted at the meta-position with an acetyl group (-COCH₃) and an N-chloroacetylamino group (-NHCOCH₂Cl).[1] This unique arrangement of functional groups—an electrophilic chloroacetyl moiety and a ketone—renders it a valuable and reactive building block in multi-step synthesis.[2] The N-aryl-2-chloroacetamide class, to which this compound belongs, is widely recognized for its diverse biological potential, with derivatives showing antimicrobial, anti-inflammatory, and antioxidant properties.[1][4]

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The compound is typically supplied as a stable, white to off-white crystalline solid, suitable for standard laboratory handling and storage at room temperature.[1][5] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 42865-69-0 | [1][6][7] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][6][7] |

| Molecular Weight | 211.65 g/mol | [1][5][7] |

| Appearance | White crystalline solid/powder | [1] |

| Melting Point | 112-114 °C | [1] |

| Solubility | Limited in water; Soluble in ethanol, acetone, DMSO | [1] |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CCl | [6][8] |

| InChIKey | HLFQTKCUEGIERF-UHFFFAOYSA-N | [6] |

Synthesis and Mechanistic Insight

The most common and direct synthesis of this compound involves the nucleophilic acyl substitution reaction between 3'-aminoacetophenone and chloroacetyl chloride.[1][2]

Figure 2: General experimental workflow for the synthesis.

Detailed Experimental Protocol

-

Preparation: To a solution of 3'-aminoacetophenone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or glacial acetic acid in a round-bottom flask, add a base like potassium carbonate or triethylamine (1.1-1.5 eq).[1][9] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

-

Reaction: Cool the mixture in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise with vigorous stirring. The exothermic nature of the reaction necessitates controlled addition to prevent side reactions.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours), monitoring the reaction's progress by thin-layer chromatography (TLC).[10]

-

Workup: Upon completion, pour the reaction mixture into cold water to precipitate the crude product.

-

Purification: Filter the solid, wash thoroughly with water to remove any remaining salts, and dry. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.[1][10]

Spectroscopic and Analytical Characterization

| Technique | Characteristic Features |

| FT-IR (cm⁻¹) | ~3250-3300 (N-H stretch, amide), ~1680-1700 (C=O stretch, ketone), ~1650-1670 (C=O stretch, Amide I), ~1530-1550 (N-H bend, Amide II), ~750-800 (C-Cl stretch).[10][11] |

| ¹H NMR (δ, ppm) | ~10.0 (s, 1H, NH ), ~7.5-8.2 (m, 4H, Ar -H), ~4.3 (s, 2H, Cl-CH₂ ), ~2.6 (s, 3H, CH₃ ). Chemical shifts are estimates based on the 4-acetyl isomer.[11] |

| ¹³C NMR (δ, ppm) | ~198 (C=O, ketone), ~165 (C=O, amide), ~118-140 (aromatic carbons), ~43 (Cl-C H₂), ~27 (C H₃). Chemical shifts are estimates based on the 4-acetyl isomer.[11] |

| Mass Spec. (m/z) | Molecular Ion [M]⁺ at ~211 and [M+2]⁺ at ~213 (due to ³⁵Cl/³⁷Cl isotopes).[6][11] |

Chemical Reactivity and Synthetic Utility

The primary hub of reactivity in this compound is the C-Cl bond of the chloroacetyl group. The chlorine atom is an effective leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles.[1][2][12]

Nucleophilic Substitution

This is the most synthetically valuable reaction for this compound. It readily reacts with nitrogen, sulfur, and oxygen nucleophiles to displace the chloride ion, forming new C-N, C-S, or C-O bonds. This reactivity is the foundation for its use as a precursor to various heterocyclic compounds like thiazoles, benzothiazoles, and thiophenes.[2][3][12]

Figure 3: Key reaction pathway via nucleophilic substitution.

This facile substitution allows for the straightforward introduction of the N-(3-acetylphenyl)acetamido moiety onto other molecules, serving as a critical step in the synthesis of targeted bioactive agents.[3]

Biological and Pharmacological Context

While this compound is primarily an intermediate, the broader class of N-aryl-2-chloroacetamides and their derivatives have demonstrated significant potential in pharmacology and agriculture.[1][2]

-

Antimicrobial Activity: Derivatives have shown promising broad-spectrum antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, as well as antifungal properties.[1][4]

-

Anti-inflammatory and Antioxidant: Certain derivatives have exhibited anti-inflammatory and antioxidant capabilities, in some cases comparable to standard reference compounds.[1][3]

-

Cancer Research: Preliminary studies suggest potential applications in oncology, with some evidence of inhibiting reactive oxygen species production in cancer cells and inducing apoptosis.[1]

-

Agrochemicals: The chloroacetamide scaffold is a known herbicidal pharmacophore, indicating potential applications in the development of new agrochemicals.[1]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[6]

| Hazard Class | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Eye Damage/Irritation | H318: Causes serious eye damage. |

| Target Organ Toxicity | H335: May cause respiratory irritation. |

(Source: GHS classifications from PubChem)[6]

Recommended Handling Procedures: [1]

-

Always handle in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

Conclusion

This compound is a functionally rich and synthetically versatile chemical intermediate. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, the high reactivity of its chloroacetyl group make it an invaluable tool for medicinal chemists and organic synthesis professionals. The demonstrated biological potential of its derivatives continues to drive research into new applications in drug discovery and materials science. Proper understanding of its chemical properties and adherence to safety protocols are essential for its effective and safe utilization in a research and development setting.

References

-

This compound | C10H10ClNO2 | CID 607174 . PubChem, National Center for Biotechnology Information. [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests . PubMed Central, National Institutes of Health. [Link]

-

Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles . ResearchGate. [Link]

-

This compound (C10H10ClNO2) . PubChemLite. [Link]

-

Scheme 4. Synthesis of N-substituted chloroacetamides . ResearchGate. [Link]

-

(a) Synthesis of N-(4-acetylphenyl)-2-chloroacetamide (2) . ResearchGate. [Link]

-

Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide . ResearchGate. [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES . International Journal of Pharma Sciences and Research. [Link]

-

3'-Aminoacetophenone | C8H9NO | CID 7417 . PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. Buy this compound | 42865-69-0 [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. labsolu.ca [labsolu.ca]

- 6. This compound | C10H10ClNO2 | CID 607174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. PubChemLite - this compound (C10H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.info [ijpsr.info]

- 11. tsijournals.com [tsijournals.com]

- 12. researchgate.net [researchgate.net]

N-(3-Acetylphenyl)-2-chloroacetamide molecular structure and formula.

An In-depth Technical Guide to N-(3-Acetylphenyl)-2-chloroacetamide

Executive Summary

This compound is a chemical compound of significant interest in medicinal chemistry and organic synthesis. Its molecular structure, featuring a reactive chloroacetamide group and a meta-substituted acetylphenyl ring, makes it a versatile intermediate for the synthesis of various heterocyclic compounds and potential drug candidates. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, spectroscopic signature, and biological applications, intended for researchers and professionals in drug development.

Section 1: Chemical Identity and Molecular Structure

This compound is an aromatic amide. The core structure consists of an acetanilide backbone where the phenyl ring is substituted at the meta-position with an acetyl group (CH₃CO-), and the nitrogen atom of the amide is attached to a chloroacetyl group (-COCH₂Cl).

Nomenclature and Identifiers

Proper identification is critical in research and development. The compound is cataloged under several identifiers across major chemical databases.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 42865-69-0 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][2][4][5][6] |

| PubChem CID | 607174 | [1][3] |

| InChI | InChI=1S/C10H10ClNO2/c1-7(13)8-3-2-4-9(5-8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14) | [1][2][3] |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CCl | [1][2][7] |

Molecular Formula and Weight

The molecular formula of the compound is C₁₀H₁₀ClNO₂.[1][2][4][5][6] This composition gives it a molecular weight of approximately 211.64 g/mol .[1][2][3][5]

Structural Elucidation

The molecule's architecture is defined by three key functional groups attached to a central benzene ring:

-

Acetyl Group (-COCH₃): Located at the meta-position (C3) of the phenyl ring.

-

Amide Linkage (-NHCO-): Connects the phenyl ring to the chloroacetyl group.

-

Chloroacetyl Group (-COCH₂Cl): A highly reactive moiety due to the electrophilic carbon attached to the chlorine atom.

Caption: 2D representation of this compound.

The presence of the chloroacetamide functional group attached to an acetyl-substituted phenyl ring makes this compound a valuable precursor in organic synthesis.[2]

Section 2: Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, including its suitability for specific experimental conditions and its pharmacokinetic profile.

Summary of Physical Properties

| Property | Value | Source |

| Molecular Weight | 211.64 g/mol | [1][2] |

| Melting Point | 112-114°C | [2] |

| Boiling Point | Data not extensively documented | [2][3] |

| Appearance | Crystalline solid (expected) |

The well-defined melting point range suggests good crystalline purity and structural uniformity.[2]

Solubility Profile and Rationale

This compound has limited solubility in water.[2] This is attributed to the hydrophobic nature of the aromatic phenyl ring. However, it displays enhanced solubility in polar organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO).[2] The amide group can participate in hydrogen bonding, which contributes to its solubility in these polar organic media, facilitating its use in various synthetic reactions and analytical procedures.[2]

Section 3: Synthesis and Chemical Reactivity

The utility of this compound as a building block stems from its straightforward synthesis and the reactivity of its chloroacetyl moiety.

Standard Synthesis Protocol: Chloroacetylation of 3-Aminoacetophenone

The most common synthesis route involves the reaction of 3-aminoacetophenone with chloroacetyl chloride.[2] This is a standard N-acylation reaction.

Causality Behind Experimental Choices:

-

Starting Material: 3-aminoacetophenone provides the necessary acetylphenyl backbone.

-

Reagent: Chloroacetyl chloride is a highly reactive acylating agent, readily reacting with the amino group.

-

Solvent: A solvent like glacial acetic acid or dichloromethane (DCM) is often used.[2][8][9] These solvents are suitable for dissolving the reactants and are relatively inert under the reaction conditions.

-

Base: A mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), may be used to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[8][9]

-

Temperature Control: The reaction is typically performed at controlled temperatures (e.g., room temperature) to prevent side reactions and ensure high purity of the product.[2][8][9]

Detailed Step-by-Step Methodology:

-

Dissolution: Dissolve 3-aminoacetophenone in a suitable solvent (e.g., dichloromethane) in a reaction flask.

-

Addition of Base: Add a base like potassium carbonate to the solution.

-

Acylation: Cool the mixture in an ice bath and add chloroacetyl chloride dropwise with constant stirring.

-

Reaction: Allow the reaction to proceed at room temperature for several hours (typically 3 hours or more), monitoring completion with thin-layer chromatography (TLC).[8][9][10]

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the precipitate, wash it with cold water, and dry it. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[2][10]

Caption: General workflow for the synthesis of this compound.

Key Chemical Reactions

The primary site of reactivity is the electrophilic methylene carbon (-CH₂Cl) of the chloroacetamide group. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions .[2][11][12] This reactivity is the cornerstone of its application as a synthetic intermediate.

-

Reaction with N-nucleophiles: Amines can displace the chloride to form glycine amide derivatives.

-

Reaction with S-nucleophiles: Thiols and mercapto-heterocycles react to yield thioether derivatives.[13]

-

Reaction with O-nucleophiles: Alcohols or phenols can substitute the chloride, although this is less common.

This versatility allows for the construction of more complex molecules and various heterocyclic systems, which is a key strategy in modern drug discovery.[11]

Caption: Reactivity of this compound with nucleophiles.

Section 4: Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Expected to show characteristic absorption bands for:

-

N-H stretch: ~3280 cm⁻¹ (secondary amide)

-

C=O stretch (amide): ~1670 cm⁻¹

-

C=O stretch (ketone): ~1680 cm⁻¹ (distinct or overlapping with amide C=O)

-

N-H bend: ~1600 cm⁻¹

-

C-Cl stretch: ~700-800 cm⁻¹

-

-

¹H NMR Spectroscopy: The proton NMR spectrum should display distinct signals corresponding to:

-

Acetyl protons (-CH₃): A singlet around δ 2.5 ppm.

-

Chloroacetyl protons (-CH₂Cl): A singlet around δ 4.3 ppm.

-

Aromatic protons: A complex multiplet pattern between δ 7.5 and 8.1 ppm, characteristic of a 1,3-disubstituted benzene ring.

-

Amide proton (-NH): A broad singlet at lower field, typically > δ 10 ppm.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would show signals for:

-

Acetyl methyl carbon: ~δ 26 ppm.

-

Chloroacetyl methylene carbon: ~δ 43 ppm.

-

Aromatic carbons: Multiple signals between δ 118-140 ppm.

-

Amide carbonyl carbon: ~δ 165 ppm.

-

Ketone carbonyl carbon: ~δ 197 ppm.

-

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak [M]⁺ corresponding to its molecular weight (m/z ≈ 211), along with a characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.

Section 5: Applications in Research and Development

This compound serves primarily as a key intermediate in the synthesis of novel compounds with potential therapeutic value.[2]

Role as a Synthetic Intermediate

Its bifunctional nature (an electrophilic chloroacetyl group and a ketone) allows for sequential or one-pot reactions to build diverse molecular scaffolds. It is a precursor for synthesizing various nitrogen- and sulfur-containing heterocycles, which are prominent structures in many approved drugs.[11][13]

Documented Biological Activities

The broader class of N-aryl-2-chloroacetamides is known for a wide range of biological activities.[2][10][14]

-

Antimicrobial Activity: Derivatives have shown promising antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity.[2][13][14] The biological effect often varies based on the substituents on the phenyl ring.[14]

-

Anti-inflammatory and Anticancer Research: Some studies suggest that this compound and its derivatives may have applications in cancer research, potentially by inhibiting reactive oxygen species and inducing apoptosis.[2] However, this research is still in preliminary stages.

Section 6: Safety, Handling, and Storage

Proper handling is essential due to the compound's hazardous properties.

Hazard Identification

According to the Globally Harmonized System (GHS), the compound is associated with the following hazards:[1]

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute toxicity, oral |

| H312 | Harmful in contact with skin | Acute toxicity, dermal |

| H315 | Causes skin irritation | Skin corrosion/irritation |

| H318 | Causes serious eye damage | Serious eye damage/irritation |

| H332 | Harmful if inhaled | Acute toxicity, inhalation |

| H335 | May cause respiratory irritation | Specific target organ toxicity |

Recommended Handling Protocols

Given the hazards, the following precautions are mandatory:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

Storage and Stability

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Room temperature storage is generally acceptable.[3]

-

Stability: The compound is generally stable under recommended storage conditions.

References

- 1. This compound | C10H10ClNO2 | CID 607174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 42865-69-0 [smolecule.com]

- 3. labsolu.ca [labsolu.ca]

- 4. scbt.com [scbt.com]

- 5. 42865-69-0 CAS MSDS (N-(3-ACETYL-PHENYL)-2-CHLORO-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. indiamart.com [indiamart.com]

- 7. PubChemLite - this compound (C10H10ClNO2) [pubchemlite.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.info [ijpsr.info]

- 11. researchgate.net [researchgate.net]

- 12. CAS 1131-01-7: 2-Chloro-N-(2,6-dimethylphenyl)acetamide [cymitquimica.com]

- 13. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 14. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(3-Acetylphenyl)-2-chloroacetamide (CAS No. 42865-69-0)

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of N-(3-Acetylphenyl)-2-chloroacetamide, registered under CAS number 42865-69-0. This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. We will delve into its structural attributes, solubility, stability, and reactivity, underpinned by established experimental protocols and safety considerations. The information presented herein is synthesized from authoritative sources to ensure scientific integrity and to empower further research and application of this compound.

Introduction and Chemical Identity

This compound is a member of the N-aryl-2-chloroacetamide class of compounds, which are recognized for their diverse biological activities and utility as intermediates in medicinal chemistry.[1] Its structure features a chloroacetamide functional group linked to a phenyl ring substituted with an acetyl group at the meta-position.[1] This unique arrangement of functional groups imparts specific reactivity and potential for further chemical modifications.

Table 1: Core Chemical Identity of CAS 42865-69-0

| Identifier | Value | Source(s) |

| CAS Number | 42865-69-0 | [2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [2] |

| Molecular Weight | 211.65 g/mol | [2] |

| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CCl | [2] |

| InChIKey | HLFQTKCUEGIERF-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its handling, formulation, and application in research and development.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [1] |

| Melting Point | 112-114 °C | [1] |

| Boiling Point | Data not extensively documented | [1] |

| Solubility | Limited solubility in water. Soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). | [1] |

| LogP (Predicted) | 1.7 | [2] |

The limited aqueous solubility is attributed to the hydrophobic nature of the aromatic ring and the chloroacetyl group.[1] However, its solubility in common organic solvents facilitates its use in various synthetic and analytical procedures.[1]

Synthesis and Purification

The primary and most common method for the synthesis of this compound is through the chloroacetylation of 3-aminoacetophenone.[1] This reaction is a nucleophilic acyl substitution where the amino group of 3-aminoacetophenone attacks the electrophilic carbonyl carbon of chloroacetyl chloride.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-aminoacetophenone

-

Chloroacetyl chloride

-

Glacial acetic acid (or another suitable solvent)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under a fume hood, dissolve 3-aminoacetophenone in a suitable solvent such as glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add chloroacetyl chloride dropwise to the stirred solution. Maintain the temperature between 25-30°C.[1]

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a few hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash it with cold water, and dry it thoroughly.[3]

-

Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to obtain a product with high purity.[1]

Caption: Synthetic workflow for this compound.

Analytical Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic peaks for the N-H stretch of the amide, the C=O stretches of the amide and the acetyl group, and the C-Cl stretch.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for structural elucidation. The ¹H NMR spectrum will display distinct signals for the aromatic protons, the methyl protons of the acetyl group, the methylene protons of the chloroacetyl group, and the amide proton.[4] The ¹³C NMR will show characteristic chemical shifts for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons.[4]

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[3]

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily centered around the electrophilic nature of the chloroacetamide group. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack.[5] This reactivity allows for the synthesis of a variety of derivatives by reacting it with different nucleophiles (e.g., amines, thiols, alcohols).[5]

Information on the long-term stability of this compound is not extensively detailed in the available literature. However, as with other chloroacetamides, it should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent degradation.[6]

Potential Applications and Biological Activity

This compound and related N-aryl-2-chloroacetamides have been investigated for a range of biological activities.

-

Antibacterial Activity: Some studies have indicated that this compound exhibits broad-spectrum antibacterial activity.[1]

-

Anticancer Research: Preliminary research suggests potential applications in cancer research, with some findings indicating it might induce apoptosis in cancer cells.[1]

-

Synthetic Intermediate: Its primary application is as a versatile intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.[5]

It is important to note that the research into the biological activities of this specific compound is still in its early stages, and further studies are required to validate these initial findings.

Caption: Logical relationships of this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Causes skin irritation and serious eye damage.[2]

-

May cause respiratory irritation.[2]

Recommended safety precautions include:

-

Working in a well-ventilated fume hood.[1]

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1][7]

-

Avoiding the formation of dust and aerosols.[7]

-

Washing hands thoroughly after handling.

In case of exposure, it is crucial to seek medical attention. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

Conclusion

This compound (CAS No. 42865-69-0) is a well-defined chemical entity with established physicochemical properties and a straightforward synthetic route. Its reactivity makes it a valuable building block for the synthesis of novel compounds with potential biological activities. While preliminary studies on its antimicrobial and anticancer properties are promising, further in-depth research is necessary to fully elucidate its therapeutic potential. Adherence to appropriate safety protocols is essential when handling this compound. This guide serves as a foundational resource for scientists and researchers working with this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Kocić, T., et al. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(4), 312-323. [Link]

-

Angene Chemical. (2025, December 20). Safety Data Sheet. [Link]

-

Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3349-3382. [Link]

-

Tsopka, I. C., & Hadjipavlou-Litina, D. J. (2021). 2-((4-((E)-1-(Hydroxyimino)ethyl)phenyl)amino)-2-oxoethyl Cinnamate. Molbank, 2021(2), M1234. [Link]

-

PubChem. N-(3-Chlorophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

PubChem. Chloroacetamide. National Center for Biotechnology Information. [Link]

-

International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

Sources

- 1. Buy this compound | 42865-69-0 [smolecule.com]

- 2. This compound | C10H10ClNO2 | CID 607174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijpsr.info [ijpsr.info]

- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. angenechemical.com [angenechemical.com]

IUPAC name and synonyms for N-(3-Acetylphenyl)-2-chloroacetamide.

An In-depth Technical Guide to N-(3-Acetylphenyl)-2-chloroacetamide for Researchers and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule that has garnered interest within the scientific community for its utility as a synthetic intermediate and its potential biological activities. Structurally, it features a reactive α-chloroacetamide moiety and a phenyl ring substituted with an acetyl group at the meta-position. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide array of more complex molecules, including various heterocyclic systems and potential therapeutic agents. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical properties, reactivity, and known applications, with a focus on its relevance to chemical synthesis and drug discovery.

Compound Identification and Chemical Structure

The foundational step in utilizing any chemical compound is the unambiguous confirmation of its identity. This compound is systematically identified by several key descriptors, summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 42865-69-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][2][3] |

| Molecular Weight | 211.64 g/mol | [1] |

| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CCl | [1] |

| InChI Key | HLFQTKCUEGIERF-UHFFFAOYSA-N | [1] |

The molecule's structure, featuring an acetamide linker between a 3-acetylphenyl group and a chloromethyl group, is the primary determinant of its chemical behavior.

References

The Versatile Bioactivity of N-Aryl-2-Chloroacetamides: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Privileged Scaffold

N-aryl-2-chloroacetamides represent a class of organic compounds characterized by a central acetamide backbone, where the amide nitrogen is substituted with an aryl group and a chlorine atom is attached to the alpha-carbon. This seemingly simple chemical architecture, however, gives rise to a remarkable spectrum of biological activities, establishing it as a "privileged scaffold" in medicinal chemistry and agrochemical research. The inherent reactivity of the α-chloro group, coupled with the diverse electronic and steric properties that can be modulated on the N-aryl ring, allows for the fine-tuning of these molecules to target a wide array of biological processes.[1][2][3] This guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and mechanisms of action of N-aryl-2-chloroacetamides, offering critical insights for researchers and professionals engaged in the development of novel therapeutic and crop protection agents.

The chemical reactivity of N-aryl-2-chloroacetamides is largely dictated by the susceptibility of the chlorine atom to nucleophilic substitution.[1][2] This property is fundamental to their biological activity, as they can act as alkylating agents, covalently modifying biological macromolecules such as proteins and nucleic acids.[4][5] This guide will delve into the specific applications of this reactivity across various biological domains.

Core Synthesis Strategy: A Versatile and Accessible Route

A primary advantage of N-aryl-2-chloroacetamides in research and development is their straightforward and versatile synthesis. The most common and efficient method involves the chloroacetylation of a corresponding aryl amine.[1][3]

General Synthesis Protocol: Chloroacetylation of Aryl Amines

This protocol outlines the fundamental steps for the synthesis of N-aryl-2-chloroacetamides.

Materials:

-

Substituted aryl amine (0.02 mol)

-

Chloroacetyl chloride (0.03 mol)

-

Anhydrous benzene or dichloromethane

-

Triethylamine (TEA) (catalytic amount, 2-3 drops)

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer and heating mantle/water bath

-

Reflux condenser

-

Filtration apparatus (e.g., Büchner funnel)

-

Recrystallization solvent (e.g., ethanol)

Procedure:

-

In a clean, dry reaction vessel, dissolve the substituted aryl amine in anhydrous benzene or dichloromethane.

-

To this solution, add chloroacetyl chloride and a catalytic amount of triethylamine.[1][6]

-

The reaction mixture is then stirred and heated under reflux for a period of 2 to 4 hours.[1][6] The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the N-aryl-2-chloroacetamide product.

-

The resulting solid is collected by filtration and washed with the solvent used for the reaction to remove any unreacted starting materials.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure N-aryl-2-chloroacetamide.[6]

Causality in Experimental Choices:

-

Anhydrous Solvent: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.

-

Triethylamine (TEA): TEA acts as a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

-

Reflux: Heating the reaction under reflux increases the reaction rate, allowing for the completion of the synthesis in a reasonable timeframe.

-

Recrystallization: This purification technique is essential to obtain a product with high purity, which is critical for accurate biological evaluation.

A Spectrum of Biological Activities: From Microbes to Malignancies

The N-aryl-2-chloroacetamide scaffold has been extensively explored, revealing a broad range of biological activities. This section will detail the most significant of these, providing insights into their mechanisms of action and structure-activity relationships (SAR).

Antimicrobial Activity: A Promising Avenue for Combating Pathogens

N-aryl-2-chloroacetamides have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[7]

Numerous studies have confirmed the efficacy of these compounds against both Gram-positive and Gram-negative bacteria.[8][9] For instance, synthesized N-(substituted phenyl)-2-chloroacetamides have shown effectiveness against Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and, to a lesser extent, Escherichia coli.[8][9] The antimicrobial activity is often influenced by the nature and position of substituents on the phenyl ring.[8] Halogenated p-substituted phenyl rings, such as in N-(4-chlorophenyl), N-(4-fluorophenyl), and N-(3-bromophenyl) chloroacetamides, have been identified as particularly active, a characteristic attributed to their high lipophilicity, which facilitates passage through the bacterial cell membrane.[8][9]

In addition to their antibacterial properties, N-aryl-2-chloroacetamides have also been shown to be moderately to highly effective against pathogenic yeasts like Candida albicans.[7][8] The structural features that enhance antibacterial activity, such as lipophilicity, also tend to contribute to their antifungal potential.

The primary mechanism underlying the antimicrobial activity of N-aryl-2-chloroacetamides is believed to be their ability to act as alkylating agents.[5] By covalently modifying essential biomolecules within the microbial cell, such as enzymes and structural proteins, they disrupt critical cellular functions, leading to growth inhibition and cell death.

Anticancer Activity: A Multifaceted Approach to Targeting Tumors

The potential of N-aryl-2-chloroacetamides as anticancer agents has garnered significant attention. Their cytotoxic effects have been observed across a variety of cancer cell lines.

Studies on N-aryl-N'-(2-chloroethyl)ureas, which share a similar reactive moiety, have provided valuable SAR insights. These studies indicate that specific substitutions on the phenyl ring, such as a branched alkyl chain or a halogen at the 4-position, are crucial for significant cytotoxicity.[10] For N-phenyl-2,2-dichloroacetamide analogues, 3,5-disubstitution on the phenyl ring has been shown to yield potent anticancer activity, with compounds like N-(3, 5-diiodophenyl)-2, 2-dichloroacetamide inducing apoptosis in non-small cell lung cancer cells.[11]

The anticancer activity of these compounds is often linked to their ability to induce apoptosis and inhibit key cellular processes. Several mechanisms have been proposed:

-

Alkylation of Tubulin: Some N-aryl-N'-(2-chloroethyl)ureas have been shown to act as antimitotic agents by selectively alkylating β-tubulin, leading to microtubule depolymerization and cell cycle arrest.[10]

-

Enzyme Inhibition: Molecular docking studies suggest that glutathione-2-chloroacetamide conjugates can bind to and inhibit Glutathione S-transferase (GST), an enzyme often overexpressed in cancer cells and involved in detoxification and drug resistance.

-

FGFR Inhibition: A novel chloroacetamide derivative has been identified as an irreversible inhibitor of Fibroblast Growth Factor Receptor (FGFR), showing anti-proliferative activity against FGFR1-amplified lung cancer cell lines.[12]

The following diagram illustrates a proposed mechanism of action for the anticancer activity of certain N-aryl-2-chloroacetamides involving GST inhibition.

Caption: Proposed mechanism of anticancer activity via GST inhibition.

Herbicidal and Fungicidal Activity: Protecting Crops from Pests and Diseases

N-aryl-2-chloroacetamides have a long history of use in agriculture as herbicides and fungicides.

Chloroacetamides are widely used as pre-emergent herbicides to control annual grasses and some broadleaf weeds in major crops.[5] Their herbicidal action is attributed to the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, which is essential for plant growth and development.[5] The efficacy of these herbicides is influenced by their chemical reactivity and molecular structure, with factors like lipophilicity playing a crucial role in their uptake and translocation within the plant.[4] Interestingly, a reduced level of N-alkylating reactivity has been correlated with improved herbicidal efficacy.[4]

The fungicidal properties of N-aryl carbamates, a related class of compounds, have been well-documented.[13] The substituents on the N-phenyl ring significantly impact their antifungal activity. For example, di-substituted N-aryl carbamates, particularly those with chloro or bromo substituents, have shown promising broad-spectrum antifungal activities.[13]

Quantitative Data Summary

To provide a clearer perspective on the potency of N-aryl-2-chloroacetamides, the following table summarizes key biological activity data from various studies.

| Compound Class | Target Organism/Cell Line | Activity Metric | Value | Reference |

| N-chloro aryl acetamide derivative | Staphylococcus aureus | MIC | 20 µg/mL | [6] |

| N-(3, 5-diiodophenyl)-2, 2-dichloroacetamide | A549 (non-small cell lung cancer) | IC50 | 2.84 µM | [11] |

| 2-chloroacetamides with thiazole scaffold | Jurkat (T-cell leukemia) | Cytotoxic | Significant | |

| 2-chloroacetamides with thiazole scaffold | MDA-MB-231 (triple-negative breast cancer) | Cytotoxic | Significant | |

| N-aryl carbamate (1af) | Fusarium graminearum | EC50 | 12.50 µg/mL | [13] |

| N-aryl carbamate (1z) | Fusarium oxysporum | EC50 | 16.65 µg/mL | [13] |

Experimental Protocols: A Guide to Biological Evaluation

This section provides standardized protocols for assessing the biological activity of N-aryl-2-chloroacetamides.

Protocol 1: Antibacterial Susceptibility Testing (Agar Diffusion Method)

This method provides a qualitative assessment of the antibacterial activity of the synthesized compounds.[7]

Materials:

-

Nutrient agar plates

-

Cultures of test bacteria (e.g., E. coli, S. aureus)

-

Synthesized N-aryl-2-chloroacetamide compounds

-

Solvent (e.g., DMF)

-

Positive control (e.g., Gentamicin)

-

Sterile paper discs

-

Incubator

Procedure:

-

Prepare a bacterial inoculum and evenly spread it onto the surface of a nutrient agar plate.

-

Dissolve the synthesized compounds in a suitable solvent to a known concentration.

-

Impregnate sterile paper discs with the compound solutions and the positive control. A disc with the solvent alone serves as a negative control.

-

Carefully place the discs on the surface of the inoculated agar plate.

-

Incubate the plates at 30-37°C for 24 hours.[7]

-

Measure the diameter of the inhibition zone (in mm) around each disc. A larger zone of inhibition indicates greater antibacterial activity.

Protocol 2: Anticancer Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12]

Materials:

-

Cancer cell lines (e.g., H1581)

-

Cell culture medium and supplements

-

96-well plates

-

Synthesized N-aryl-2-chloroacetamide compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the workflow of the MTT assay.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

N-aryl-2-chloroacetamides have unequivocally demonstrated their versatility as a scaffold for the development of a wide range of biologically active compounds. Their straightforward synthesis, coupled with the vast chemical space that can be explored through substitution on the aryl ring, makes them an attractive starting point for drug discovery and agrochemical development programs. The insights into their mechanisms of action, particularly their role as alkylating agents and enzyme inhibitors, provide a solid foundation for rational drug design.

Future research in this area should focus on several key aspects:

-

Target Identification and Validation: While general mechanisms have been proposed, further studies are needed to identify the specific molecular targets of N-aryl-2-chloroacetamides in various organisms.

-

Selectivity and Toxicity: A critical challenge in developing these compounds for therapeutic use is to enhance their selectivity towards target cells or organisms while minimizing toxicity to host cells.

-

Combinatorial Chemistry and High-Throughput Screening: The application of combinatorial chemistry approaches to generate large libraries of N-aryl-2-chloroacetamides, followed by high-throughput screening, could accelerate the discovery of new lead compounds with improved potency and selectivity.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. ijpsr.info [ijpsr.info]

- 8. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimitotic antitumor agents: synthesis, structure-activity relationships, and biological characterization of N-aryl-N'-(2-chloroethyl)ureas as new selective alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives [mdpi.com]

N-(3-Acetylphenyl)-2-chloroacetamide: A Scoping Guide for Medicinal Chemistry Applications

Abstract

N-(3-Acetylphenyl)-2-chloroacetamide emerges as a molecule of significant interest in modern medicinal chemistry, primarily due to its intrinsic chemical architecture. This guide provides a comprehensive technical overview of its potential therapeutic applications, grounded in the established roles of its core functional groups: the chloroacetamide moiety, a well-documented electrophilic "warhead," and the N-acetylphenyl scaffold. We will explore its promise as a covalent inhibitor in oncology and inflammatory diseases, provide detailed, field-proven experimental protocols for its synthesis and biological evaluation, and outline a strategic path for its development from a lead compound to a potential clinical candidate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in novel therapeutic discovery.

Introduction: The Rationale for this compound

The pursuit of novel therapeutics often begins with identifying chemical scaffolds that possess a high potential for biological activity. This compound (Figure 1) is one such compound, distinguished by the strategic combination of two key functional groups.

-

The Chloroacetamide "Warhead": The 2-chloroacetamide group is a reactive electrophile widely employed in the design of covalent inhibitors.[1][2] Covalent drugs form a stable, lasting bond with their target protein, a mechanism that can lead to enhanced potency, prolonged duration of action, and a higher barrier to the development of drug resistance.[3][4] This moiety is particularly adept at targeting nucleophilic amino acid residues, most notably cysteine, which is often found in the active sites of key enzymes implicated in disease.

-

The N-(3-Acetylphenyl) "Guidance System": This aromatic scaffold serves as the "guidance system," responsible for directing the molecule to its specific biological target.[4] Its structure provides a foundation for non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) within a protein's binding pocket, ensuring the chloroacetamide warhead is precisely positioned to form a covalent bond. The acetyl group at the meta-position offers a valuable vector for future chemical modification to optimize selectivity and pharmacokinetic properties.

The combination of these features positions this compound as a prime candidate for development as a targeted covalent inhibitor (TCI), a class of drugs that has seen remarkable success in recent years, particularly in oncology.[5]

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight | CAS Number |

| This compound | This compound | C₁₀H₁₀ClNO₂ | 211.65 g/mol | 42865-69-0 |

| Table 1: Chemical and Physical Properties of the Core Compound.[6][7] |

Potential Therapeutic Applications

Based on the known activities of N-aryl-2-chloroacetamides and the principles of covalent inhibition, we can hypothesize several promising therapeutic avenues for this molecule.

Oncology: Covalent Inhibition of Kinases and Other Cancer-Associated Proteins

A significant percentage of recently approved covalent drugs target cancer.[8] Many protein kinases, which are central regulators of cell growth and proliferation and are often dysregulated in cancer, contain a conserved cysteine residue in their ATP-binding pocket that is susceptible to covalent modification.[9] For example, inhibitors of Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) have achieved clinical success using this mechanism.[5]

Hypothesis: this compound can act as a covalent inhibitor of a cancer-relevant protein containing a strategically located cysteine residue. The N-acetylphenyl group will guide the molecule to the target's binding pocket, allowing the chloroacetamide warhead to irreversibly bind to the cysteine, thereby inactivating the protein and halting downstream oncogenic signaling.

Figure 2: Proposed mechanism of action for this compound as a covalent inhibitor of an upstream Receptor Tyrosine Kinase (RTK), blocking the MAPK/ERK signaling pathway commonly activated in cancer.

Anti-inflammatory and Antimicrobial Applications

The chloroacetamide scaffold is not limited to oncology. Derivatives have shown promise as anti-inflammatory, antibacterial, and antifungal agents.[10][11][12] Inflammatory pathways, such as the NF-κB pathway, are also regulated by cysteine-containing proteins that are viable targets for covalent inhibition. Furthermore, studies have demonstrated that N-(substituted phenyl)-2-chloroacetamides can be effective against bacteria like Staphylococcus aureus and Escherichia coli.[12][13]

Hypothesis: this compound can covalently inhibit key enzymes in inflammatory cascades or essential proteins in microbial pathogens. For instance, it could target a cysteine protease crucial for bacterial survival or an enzyme involved in the production of pro-inflammatory cytokines.

Experimental Workflows and Protocols

To validate these hypotheses, a structured, multi-step experimental plan is required.

Figure 3: A generalized experimental workflow for the evaluation of this compound, from synthesis to cell-based validation.

Chemical Synthesis Protocol

The synthesis of this compound is a straightforward nucleophilic acyl substitution.[14][15]

Protocol: Synthesis of this compound

-

Reactant Preparation: In a round-bottom flask, dissolve 3-aminoacetophenone (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution to act as an acid scavenger.

-

Acylation: Cool the mixture in an ice bath (0 °C). Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution. Causality: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration. Wash the crude product with cold water and then purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the final compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[12][14]

Biological Evaluation Protocols

Protocol: Primary Cytotoxicity Screening (MTT Assay)

This assay provides a general measure of the compound's ability to reduce cell viability, a common starting point for anticancer drug screening.

-

Cell Seeding: Seed cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Causality: Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Target Engagement Confirmation (Intact Protein Mass Spectrometry)

This protocol directly confirms the covalent binding of the compound to its target protein.

-

Incubation: Incubate the purified target protein (e.g., a recombinant kinase) with this compound (e.g., 1:1 or 1:5 molar ratio) at room temperature for a set time course (e.g., 0, 30, 60, 120 minutes).

-

Quenching: Stop the reaction by adding a quenching agent or by rapid buffer exchange to remove excess, unbound compound.

-

Sample Preparation: Desalt the protein sample using a C4 ZipTip or similar desalting column.

-

Mass Spectrometry Analysis: Analyze the protein sample using Liquid Chromatography-Mass Spectrometry (LC-MS). Causality: Covalent modification will result in a mass shift of the protein equal to the molecular weight of the bound fragment of the inhibitor.

-

Data Analysis: Compare the mass spectra of the treated samples to the untreated control. The appearance of a new peak corresponding to the protein-inhibitor adduct confirms covalent binding.

Future Directions: From Hit to Lead

While this compound presents a promising starting point, further medicinal chemistry efforts are essential for its development.

-

Structure-Activity Relationship (SAR) Studies: Systematically modify the N-acetylphenyl ring to improve potency and selectivity. For example, altering the position of the acetyl group or introducing other substituents can fine-tune the interactions with the target protein.

-

Warhead Optimization: While effective, the reactivity of the chloroacetamide warhead can be modulated to reduce the potential for off-target effects. Synthesizing analogues with less reactive electrophiles (e.g., chlorofluoroacetamide) may improve the safety profile.[16]

-

Pharmacokinetic Profiling: Evaluate the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties to ensure it has the potential to be a viable drug candidate.

Conclusion

This compound is a strategically designed molecule with significant potential in medicinal chemistry. Its architecture, featuring a proven covalent warhead and a modifiable guidance scaffold, makes it an excellent candidate for the development of targeted covalent inhibitors against a range of diseases, particularly cancer and inflammatory disorders. The experimental workflows detailed in this guide provide a clear and robust pathway for investigating its biological activity, confirming its mechanism of action, and initiating the critical process of lead optimization. Further exploration of this compound and its derivatives is highly warranted and represents a promising frontier in the ongoing search for novel and effective therapeutics.

References

- Vertex AI Search. (n.d.). Covalent inhibitors in drug discovery: from accidental discoveries to avoided liabilities and designed therapies. Retrieved January 5, 2026.

- PMC - NIH. (2020, July 2). Covalent inhibitors: a rational approach to drug discovery. Retrieved January 5, 2026.

- PRISM BioLab. (2024, July 25).

- CAS. (2023, October 17). The rise of covalent inhibitors in strategic therapeutic design. Retrieved January 5, 2026.

- Taylor & Francis. (n.d.). Key advances in the development of reversible covalent inhibitors. Retrieved January 5, 2026.

- Benchchem. (n.d.). Applications of N-Chloro-2-fluoroacetamide in Medicinal Chemistry: Application Notes and Protocols. Retrieved January 5, 2026.

- Smolecule. (2023, August 15). Buy this compound | 42865-69-0. Retrieved January 5, 2026.

- MDPI. (2022, November 10). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved January 5, 2026.

- Hilaris Publisher. (n.d.). Covalent Drugs in Medicinal Chemistry: Emerging Opportunities and Ongoing Challenges. Retrieved January 5, 2026.

- Hilaris Publisher. (n.d.). Covalent Drugs in Medicinal Chemistry: Emerging Opportunities and Ongoing Challenges. Retrieved January 5, 2026.

- PubChem. (n.d.). This compound | C10H10ClNO2 | CID 607174. Retrieved January 5, 2026.

- J-Stage. (2020, November 1). Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. Retrieved January 5, 2026.

- PMC - PubMed Central. (n.d.). Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors. Retrieved January 5, 2026.

- NIH. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. Retrieved January 5, 2026.

- RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Retrieved January 5, 2026.

- SciELO South Africa. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. Retrieved January 5, 2026.

- PubMed Central. (n.d.). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Retrieved January 5, 2026.

- Wikipedia. (n.d.). Chloroacetamide. Retrieved January 5, 2026.

- TSI Journals. (2014, December 20). SYNTHESIS AND STUDY OF SOME NOVEL BENZOTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. Retrieved January 5, 2026.

- ResearchGate. (2019, November 18). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved January 5, 2026.

- ResearchGate. (2020, May 26). (PDF) Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N ‐(4‐acetylphenyl)‐2‐chloroacetamide. Retrieved January 5, 2026.

- International Journal of Pharma Sciences and Research. (2012, January 2).

- ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved January 5, 2026.

- LabSolu. (n.d.). N-(3-Acetyl-phenyl)-2-chloro-acetamide. Retrieved January 5, 2026.

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. elearning.uniroma1.it [elearning.uniroma1.it]

- 4. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | C10H10ClNO2 | CID 607174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. Covalent Inhibitors in Drug Discovery: Current Applications - PRISM BioLab [prismbiolab.com]

- 9. Investigation of Covalent Warheads in the Design of 2-Aminopyrimidine-based FGFR4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Buy this compound | 42865-69-0 [smolecule.com]

- 11. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]

- 12. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tsijournals.com [tsijournals.com]

- 15. researchgate.net [researchgate.net]

- 16. Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library [jstage.jst.go.jp]

A Comprehensive Technical Guide to N-(3-Acetylphenyl)-2-chloroacetamide: Synthesis, Reactivity, and Applications

Abstract

N-(3-Acetylphenyl)-2-chloroacetamide is a versatile bifunctional molecule that has garnered significant interest as a key intermediate in organic and medicinal chemistry.[1] Its structure, featuring a reactive chloroacetamide group and a modifiable acetyl moiety, makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds and pharmacologically active agents. This technical guide provides an in-depth review of its synthesis, chemical properties, and notable applications, with a focus on the underlying chemical principles and practical experimental methodologies. We will explore its role as a building block in drug discovery, highlighting its contributions to the development of new therapeutic candidates.

Chemical Identity and Physicochemical Properties

This compound is an aromatic organic compound belonging to the class of N-aryl-2-chloroacetamides.[1] The molecule consists of a central phenyl ring substituted with an acetyl group at the meta-position and a chloroacetamide group.[1] This unique arrangement of functional groups dictates its chemical reactivity and utility in synthesis.

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 42865-69-0 | [1][2][3] |

| Molecular Formula | C₁₀H₁₀ClNO₂ | [1][2][3] |

| Molecular Weight | 211.64 g/mol | [1][2][4] |

| Canonical SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)CCl | [1][2] |

| InChI Key | HLFQTKCUEGIERF-UHFFFAOYSA-N | [1][2] |

| Appearance | Yellow to light brown crystalline powder | [5] |

| Melting Point | 94-98 °C | |

| Boiling Point | 289-290 °C |

Synthesis: The Chloroacetylation of 3-Aminoacetophenone

The primary and most efficient route for the synthesis of this compound is the N-acylation (specifically, chloroacetylation) of 3-aminoacetophenone.[6][7] This reaction is a classic example of nucleophilic acyl substitution.

Underlying Mechanism and Rationale

The synthesis hinges on the nucleophilic character of the amino group (-NH₂) on the 3-aminoacetophenone ring. This amine attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride. The presence of the chlorine atom on the acetyl group makes the carbonyl carbon even more electron-deficient, thus facilitating the attack. A base is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized representation of standard laboratory procedures for chloroacetylation.[7][8][9]

Materials:

-

3-Aminoacetophenone (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 eq)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminoacetophenone (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq) in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

-

Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. The slow addition is critical to control the exothermic reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours.[8][9] Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is no longer visible.

-

Workup: Quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a crystalline solid.[5]

Self-Validation: The purity and identity of the synthesized compound should be confirmed using standard analytical techniques. The melting point should align with the literature value (94-98 °C). Spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is essential to confirm the chemical structure.[2][10]

Applications in Scientific Research and Development

The utility of this compound stems from its dual reactivity. The chloroacetamide moiety is an excellent electrophile for nucleophilic substitution, while the acetyl group can undergo a wide range of chemical transformations (e.g., condensation, reduction, oxidation).[6][11]

Intermediate in Heterocyclic Synthesis

The compound is a highly valuable building block for synthesizing more complex molecules, particularly various heterocyclic systems.[6] The reactive chlorine atom is readily displaced by N, S, or O nucleophiles, often followed by an intramolecular cyclization to form rings.[6][11] This has been exploited to create derivatives of thiophene, thiazole, and other pharmacologically relevant scaffolds.[6][11][12]

Caption: Reactivity and application pathways of the title compound.

Precursor for Biologically Active Molecules

This compound and its derivatives have demonstrated a range of promising biological activities.[1]

-

Antibacterial Activity: Studies have shown that the compound and its analogues exhibit broad-spectrum antibacterial activity, with effectiveness noted against pathogens like Escherichia coli and Staphylococcus aureus.[1][10] The chloroacetamide moiety is a known pharmacophore that can alkylate biological nucleophiles in pathogens, leading to antimicrobial effects.[7][10]

-

Anticancer Research: Some research indicates potential applications in cancer therapy.[1] It has been suggested that the compound might induce apoptosis (programmed cell death) and inhibit the production of reactive oxygen species in cancer cells.[1]

-

Anti-inflammatory Activity: Derivatives have been investigated for their ability to inhibit enzymes involved in inflammation, such as cyclooxygenases (COXs) and lipoxygenases (LOXs).[8] This makes it a valuable scaffold for developing new anti-inflammatory agents.

Conclusion

This compound is a synthetically accessible and highly versatile chemical intermediate. Its straightforward synthesis via chloroacetylation, combined with the strategic placement of reactive functional groups, provides chemists with a powerful tool for molecular construction. The demonstrated biological activities of its derivatives in antibacterial, anticancer, and anti-inflammatory research underscore its importance as a privileged scaffold in modern drug discovery and development. Future research will likely continue to expand its utility in creating novel heterocyclic systems and therapeutic agents.

References

- 1. Buy this compound | 42865-69-0 [smolecule.com]

- 2. This compound | C10H10ClNO2 | CID 607174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. labsolu.ca [labsolu.ca]

- 5. sfdchem.com [sfdchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.info [ijpsr.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

An In-depth Technical Guide to Elucidating the Mechanism of Action for N-(3-Acetylphenyl)-2-chloroacetamide

Foreword: From Known Reactivity to Precise Mechanism

N-(3-Acetylphenyl)-2-chloroacetamide is a molecule of significant interest, belonging to the broader class of chloroacetamides known for their biological activity. While its precise mechanism of action is not yet fully elucidated in publicly available literature, the presence of the electrophilic chloroacetamide "warhead" provides a strong foundation for a hypothesis-driven investigation. This guide is structured as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically uncover the molecular targets and cellular pathways modulated by this compound. We will proceed from the foundational hypothesis of covalent inhibition to detailed experimental strategies for target identification, validation, and pathway analysis, equipping researchers with the tools to define its biological role.

Core Hypothesis: The Chloroacetamide Moiety as a Covalent Modifier

The chloroacetamide functional group is a well-documented reactive moiety. Its primary mode of action is attributed to the electrophilic nature of the carbon atom bonded to the chlorine. This makes it susceptible to nucleophilic attack by amino acid residues within proteins, particularly the thiol group of cysteine and potentially the imidazole group of histidine. This interaction results in the formation of a stable, covalent bond between the compound and its protein target, leading to irreversible inhibition of the protein's function.

This mechanism is well-established for chloroacetamide-based herbicides, which are known to inhibit very-long-chain fatty acid (VLCFA) synthesis by covalently modifying a cysteine residue in the active site of VLCFA elongases.[1][2][3] Therefore, our core hypothesis is that this compound exerts its biological effects through the covalent modification of specific protein targets, leading to the disruption of key cellular processes.

Part 1: Foundational & Exploratory Analysis

The initial phase of the investigation focuses on characterizing the compound's general biological effects to guide more specific mechanistic studies.

Preliminary Biological Activity Screening

The first step is to determine the spectrum of biological activity of this compound. Based on existing literature for related compounds, this would include assessing its antimicrobial and cytotoxic effects.[4][5][6]

-

Bacterial Strains: A panel of clinically relevant bacterial strains should be used, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5]

-

Culture Preparation: Grow bacterial cultures to the mid-logarithmic phase in appropriate broth media.

-